3-Cyclopropoxy-6-ethyl-N-methylpicolinamide
Beschreibung
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-4-7-10(16-9-5-6-9)11(14-8)12(15)13-2/h4,7,9H,3,5-6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
AAUZBMFJOBRIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-6-ethyl-N-methylpicolinamide typically involves the use of specific reagents and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been evaluated for its potential antitumor activities. Studies have shown that derivatives of N-methylpicolinamide exhibit potent and broad-spectrum anti-proliferative activities against various human cancer cell lines . These derivatives have also been investigated for their kinase inhibitory activities, making them potential candidates for cancer therapy .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-6-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as N-methylpicolinamide-4-thiol derivatives. These compounds also exhibit antitumor activities and kinase inhibitory properties . 3-Cyclopropoxy-6-ethyl-N-methylpicolinamide is unique due to its specific chemical structure, which may confer different biological activities and selectivity profiles compared to other derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
